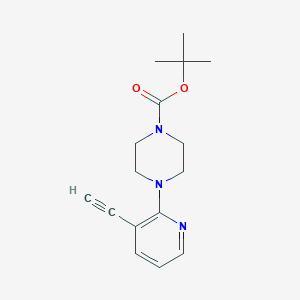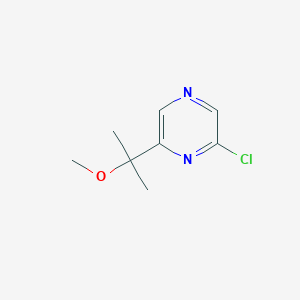
Benzenamine, 3-(trichloroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 3-(trichloroethenyl)-, typically involves the reaction of benzenamine with trichloroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the trichloroethenyl group to the benzene ring. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of benzenamine, 3-(trichloroethenyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 3-(trichloroethenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the trichloroethenyl group to a less chlorinated form.
Substitution: The compound can participate in substitution reactions where the trichloroethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzenes, while reduction can produce less chlorinated benzenamines .
Applications De Recherche Scientifique
Benzenamine, 3-(trichloroethenyl)-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenamine, 3-(trichloroethenyl)-, involves its interaction with specific molecular targets. The trichloroethenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme inhibition and modulation of signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 3-(1,2,2-trichloroethenyl)-, hydrochloride
- 3-(Trichlorovinyl)anilinium chloride
- 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
Uniqueness
Benzenamine, 3-(trichloroethenyl)-, is unique due to the presence of the trichloroethenyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and potential for forming various derivatives. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and industrial processes .
Propriétés
Numéro CAS |
704-22-3 |
|---|---|
Formule moléculaire |
C8H6Cl3N |
Poids moléculaire |
222.5 g/mol |
Nom IUPAC |
3-(1,2,2-trichloroethenyl)aniline |
InChI |
InChI=1S/C8H6Cl3N/c9-7(8(10)11)5-2-1-3-6(12)4-5/h1-4H,12H2 |
Clé InChI |
FCLZQAKBHZCBDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)








